![molecular formula C17H16N2O2S2 B2847408 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2191404-71-2](/img/structure/B2847408.png)
8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline
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Overview
Description
8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be useful in the prevention and treatment of various diseases. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline in lab experiments is its ability to selectively target certain enzymes and proteins, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for the research on 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline. One of the areas of interest is its potential application as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as nanotechnology and materials science.
In conclusion, this compound is a synthetic compound that has shown potential for various scientific research applications. Its ability to selectively target certain enzymes and proteins makes it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline involves the reaction of 2-chloro-8-nitroquinoline with thiophene-2-carboxaldehyde and pyrrolidine in the presence of a base. The resulting product is then treated with sulfonic acid to obtain the desired compound.
Scientific Research Applications
8-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
8-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,16-7-1-4-13-5-2-9-18-17(13)16)19-10-8-14(12-19)15-6-3-11-22-15/h1-7,9,11,14H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBGEAGQYFVXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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